2-[4-(acetylamino)-1H-indol-1-yl]-N-(4-acetylphenyl)acetamide
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Overview
Description
2-[4-(acetylamino)-1H-indol-1-yl]-N-(4-acetylphenyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-[4-(acetylamino)-1H-indol-1-yl]-N-(4-acetylphenyl)acetamide typically involves the reaction of indole derivatives with acetylating agents. One common method involves the use of acetonitriles as a primary amide enolate precursor, combined with ammonium hemiaminals as O-transfer reagents . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product yield.
Chemical Reactions Analysis
2-[4-(acetylamino)-1H-indol-1-yl]-N-(4-acetylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Medicine: The compound’s structure allows it to interact with multiple biological targets, making it a candidate for drug development.
Industry: It can be used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-[4-(acetylamino)-1H-indol-1-yl]-N-(4-acetylphenyl)acetamide involves its interaction with specific molecular targets. Indole derivatives are known to bind with high affinity to various receptors, influencing biological pathways. This compound may exert its effects through modulation of enzyme activity, receptor binding, or interference with cellular signaling pathways .
Comparison with Similar Compounds
2-[4-(acetylamino)-1H-indol-1-yl]-N-(4-acetylphenyl)acetamide can be compared with other indole derivatives such as:
N-{N-[4-(acetylamino)-3,5-dichlorobenzyl]carbamimidoyl}-2-(1H-indol-1-yl)acetamide: This compound has similar structural features but includes additional chlorine atoms, which may alter its biological activity.
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives: These compounds have been studied for their anti-HIV activity.
The uniqueness of this compound lies in its specific acetylamino and indole functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C20H19N3O3 |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
2-(4-acetamidoindol-1-yl)-N-(4-acetylphenyl)acetamide |
InChI |
InChI=1S/C20H19N3O3/c1-13(24)15-6-8-16(9-7-15)22-20(26)12-23-11-10-17-18(21-14(2)25)4-3-5-19(17)23/h3-11H,12H2,1-2H3,(H,21,25)(H,22,26) |
InChI Key |
XKBHUODGGKGLMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2C=CC3=C(C=CC=C32)NC(=O)C |
Origin of Product |
United States |
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